molecular formula C16H17NO4S B12195898 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12195898
M. Wt: 319.4 g/mol
InChI Key: SLDJJSNKXMPNJE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a benzamide derivative characterized by a unique substitution pattern. Its structure consists of a benzamide core where the nitrogen atom is substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a furan-2-ylmethyl moiety. The sulfone group enhances polarity and metabolic stability, while the furan moiety may contribute to π-π interactions in biological targets.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H17NO4S/c18-16(13-5-2-1-3-6-13)17(11-15-7-4-9-21-15)14-8-10-22(19,20)12-14/h1-7,9,14H,8,10-12H2

InChI Key

SLDJJSNKXMPNJE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.

  • Chemical Name: this compound
  • CAS Number: 880404-97-7
  • Molecular Formula: C14H15NO4S2
  • Molecular Weight: 325.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing signaling pathways related to pain and inflammation.
  • Antioxidant Activity: The presence of the thiophene ring may contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. It may reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxicity against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFindingsReference
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus
Study 2Showed significant reduction in inflammatory markers in animal models
Study 3Induced apoptosis in breast cancer cell lines with IC50 values indicating potency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide include:

Compound Name Substituents on Benzamide Core Molecular Weight Key Features References
This compound None (parent structure) 375.5 (C20H25NO4S) Sulfone group enhances solubility; furan moiety for π interactions
2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide 2-chloro 360.2 (C19H15Cl2NO2) Dichlorinated substituents increase lipophilicity; potential pesticidal use
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide 4-tert-butyl 375.5 (C20H25NO4S) tert-Butyl group improves steric bulk, possibly affecting receptor binding
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide 4-fluoro, trifluoromethylphenyl-furan 481.5 (C23H19F4NO4S) Fluorine and CF3 groups enhance metabolic resistance and target affinity
N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (JXC010) 7-methoxy-2-oxo-quinoline 428.4 (C24H20N2O4) Heterocyclic quinoline system expands π-conjugation for bioactivity

Key Observations:

  • Aromatic Substituents: Compounds with halogen (e.g., Cl, F) or trifluoromethyl groups exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Steric Effects: The tert-butyl group in the 4-tert-butyl analog introduces steric hindrance, which could modulate binding to biological targets .

ADMET Considerations

While specific ADMET data for the target compound is unavailable, benzamide derivatives generally exhibit moderate bioavailability. The sulfone group may reduce CYP450-mediated metabolism, extending half-life compared to non-sulfonated analogs . Fluorinated derivatives (e.g., 4-fluoro analogs) often display enhanced blood-brain barrier penetration .

Preparation Methods

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene dioxide moiety is synthesized via oxidation of tetrahydrothiophene-3-amine. Potassium permanganate (KMnO₄) in acidic aqueous conditions (H₂SO₄, 0–5°C) achieves quantitative conversion to the sulfone. Alternative oxidants like hydrogen peroxide (H₂O₂) with catalytic tungstic acid (H₂WO₄) yield comparable results but require longer reaction times.

Key data:

ParameterConditionsYieldSource
Oxidizing agentKMnO₄ (2.5 equiv)92%
Temperature0–5°C-
Reaction time4 hours-

Functionalization with Furan-2-ylmethyl Group

The furan-2-ylmethylamine is introduced via nucleophilic substitution. In a representative procedure, furfuryl chloride reacts with tetrahydrothiophene-3-amine in dichloromethane (DCM) at room temperature, using triethylamine (Et₃N) as a base. Alternatively, reductive amination with furfural and sodium cyanoborohydride (NaBH₃CN) in methanol achieves moderate yields (65–70%).

Benzamide Formation

The final step involves coupling the substituted amine with benzoyl chloride derivatives. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM facilitate amide bond formation at 0°C–25°C. Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU) byproducts, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Reaction Conditions and Optimization

Solvent Systems

Polar aprotic solvents (e.g., DCM, acetonitrile) are preferred for amide coupling due to their compatibility with DCC/DMAP. Non-polar solvents like toluene reduce side reactions during furanmethylation but prolong reaction times.

Temperature Control

  • Oxidation step: Maintained at 0–5°C to prevent over-oxidation.

  • Amide coupling: Initiated at 0°C to minimize exothermic side reactions, then warmed to 25°C.

Catalytic Systems

DMAP (10 mol%) accelerates acylation by activating the carbonyl group, reducing reaction times from 24 hours to 6–8 hours. Industrial protocols employ continuous flow reactors to enhance heat dissipation and scalability.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography with gradients of ethyl acetate/hexane (30:70 to 50:50). High-performance liquid chromatography (HPLC) with C18 columns confirms purity (>98%).

Crystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction. Melting points range from 148–150°C, consistent across batches.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 2H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 4.65 (s, 2H, CH₂-furan), 3.92–3.85 (m, 1H, tetrahydrothiophene-H).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O symmetric), 1140 cm⁻¹ (S=O asymmetric).

Industrial-Scale Production

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems improves yield (from 75% to 88%) and reduces purification steps. Key parameters:

ParameterBatch ReactorFlow Reactor
Reaction time8 hours2 hours
Productivity1.2 kg/day4.5 kg/day
Purity95%98%

Green Chemistry Approaches

Recent patents describe solvent-free mechanochemical synthesis using ball milling. This method reduces waste and energy consumption but currently achieves lower yields (60–65%).

Comparative Analysis of Methods

Coupling Agents

AgentYieldCostScalabilitySource
DCC/DMAP85%HighModerate
EDCI/HOBt78%MediumHigh
Carbonyldiimidazole70%LowLow

Oxidation Methods

MethodYieldEnvironmental Impact
KMnO₄/H₂SO₄92%High (Cr(VI) waste)
H₂O₂/H₂WO₄88%Low
Ozone (O₃)80%Moderate

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